(E)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.413. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Research
- The compound is involved in the synthesis of new derivatives with potential biological activities. For instance, Gobouri (2020) synthesized derivatives involving hydrazinyl-purine, elucidating their structures via spectroscopic methods (Gobouri, 2020).
- Korobko (2016) focused on synthesizing hydrazine functional derivatives, which are extensively used in medical applications like pharmacotherapy for various conditions (Korobko, 2016).
Antidepressant Properties
- Khaliullin et al. (2018) synthesized a derivative of hydrazinyl-purine that exhibited notable antidepressant activity (Khaliullin et al., 2018).
Cardiovascular Activity
- A study by Chłoń-Rzepa et al. (2004) synthesized derivatives and tested them for cardiovascular activities, including antiarrhythmic and hypotensive effects (Chłoń-Rzepa et al., 2004).
Anticancer Activity
- Hassan et al. (2017) utilized 6-mercaptopurine for synthesizing various fused purine analogues, several of which showed potent anticancer activity against different cancer cell lines (Hassan et al., 2017).
Fluoride Ion Detection
- Zhang et al. (2020) synthesized naphthalimide derivatives, including hydrazinyl derivatives, which acted as efficient chemosensors for fluoride ion detection (Zhang et al., 2020).
Anti-Mycobacterial Activity
- Konduri et al. (2020) synthesized purine linked piperazine derivatives targeting Mycobacterium tuberculosis, revealing several analogues with promising activity (Konduri et al., 2020).
Properties
IUPAC Name |
8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-10(2)9-24-14-15(23(4)18(27)20-16(14)26)19-17(24)22-21-11(3)12-7-5-6-8-13(12)25/h5-8,10,25H,9H2,1-4H3,(H,19,22)(H,20,26,27)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXLDLOCLHJPRK-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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